molecular formula C13H17NO4 B3830598 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid

2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid

Cat. No. B3830598
M. Wt: 251.28 g/mol
InChI Key: FCJQSHZRWAYMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid, also known as MMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMBA is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has also been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid in lab experiments is its high purity and stability. 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Another area of research is the development of more efficient synthesis methods for 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid and its potential side effects.

Scientific Research Applications

2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has been used in various scientific studies to investigate its potential as a therapeutic agent. One study found that 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has anti-inflammatory effects and could be useful in the treatment of inflammatory diseases such as arthritis. Another study showed that 2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid has neuroprotective effects and could be used to prevent or treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(12(16)17,8-11(15)14-2)9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJQSHZRWAYMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)(C1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-methyl-4-(methylamino)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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